molecular formula C14H22ClNO3 B5180115 2-[isopropyl(methyl)amino]ethyl 2-methoxybenzoate hydrochloride

2-[isopropyl(methyl)amino]ethyl 2-methoxybenzoate hydrochloride

Cat. No.: B5180115
M. Wt: 287.78 g/mol
InChI Key: VRMAXUWLCQOCSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[Isopropyl(methyl)amino]ethyl 2-methoxybenzoate hydrochloride is a chemical compound that is commonly used in scientific research. It is a white crystalline powder that is soluble in water and has a molecular weight of 295.81 g/mol. This compound is also known as IME-MBBOH and is used in various research fields such as pharmacology, biochemistry, and neuroscience.

Mechanism of Action

IME-MBBOH acts as a competitive antagonist of the α7 nAChR by binding to the receptor site and blocking the action of acetylcholine. This results in a decrease in the activity of the receptor and a reduction in the downstream signaling pathways that are involved in various physiological processes.
Biochemical and Physiological Effects:
The use of IME-MBBOH in research has revealed various biochemical and physiological effects. For example, studies have shown that the inhibition of the α7 nAChR by IME-MBBOH can impair cognitive function and memory formation. Additionally, IME-MBBOH has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

The use of IME-MBBOH in research has several advantages and limitations. One advantage is that it is a highly selective antagonist of the α7 nAChR, which allows for the specific targeting of this receptor in experiments. Additionally, IME-MBBOH is water-soluble, which makes it easy to administer in experiments. However, one limitation is that the use of IME-MBBOH can have off-target effects on other nAChR subtypes, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for the use of IME-MBBOH in research. One direction is the development of more selective antagonists of the α7 nAChR that can be used to study the role of this receptor in various physiological processes. Additionally, the use of IME-MBBOH in combination with other compounds could help to elucidate the complex signaling pathways that are involved in cognitive function and memory formation. Finally, the development of new delivery methods for IME-MBBOH could improve its efficacy and reduce off-target effects in experiments.

Synthesis Methods

The synthesis of 2-[Isopropyl(methyl)amino]ethyl 2-methoxybenzoate hydrochloride involves the reaction between 2-methoxybenzoic acid and isopropylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then reacted with methyl iodide to form the final product, which is purified by recrystallization.

Scientific Research Applications

2-[Isopropyl(methyl)amino]ethyl 2-methoxybenzoate hydrochloride is commonly used in scientific research as a selective antagonist of the α7 nicotinic acetylcholine receptor (nAChR). This receptor is involved in various physiological processes such as learning, memory, and attention. The use of IME-MBBOH in research has helped to elucidate the role of the α7 nAChR in these processes.

Properties

IUPAC Name

2-[methyl(propan-2-yl)amino]ethyl 2-methoxybenzoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO3.ClH/c1-11(2)15(3)9-10-18-14(16)12-7-5-6-8-13(12)17-4;/h5-8,11H,9-10H2,1-4H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRMAXUWLCQOCSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C)CCOC(=O)C1=CC=CC=C1OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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